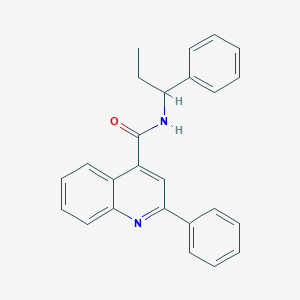

2-phenyl-N-(1-phenylpropyl)quinoline-4-carboxamide

Description

2-Phenyl-N-(1-phenylpropyl)quinoline-4-carboxamide (CAS: 174635-69-9) is a quinoline-based compound with the molecular formula C₂₆H₂₄N₂O and a molecular weight of 380.491 g/mol . It features an (S)-configured stereocenter at the 1-phenylpropyl group, which is critical for its receptor-binding specificity . The compound consists of a quinoline core substituted with a phenyl group at position 2 and an amide-linked 1-phenylpropyl chain at position 2.

Properties

IUPAC Name |

2-phenyl-N-(1-phenylpropyl)quinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O/c1-2-22(18-11-5-3-6-12-18)27-25(28)21-17-24(19-13-7-4-8-14-19)26-23-16-10-9-15-20(21)23/h3-17,22H,2H2,1H3,(H,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXNGYQJJYRVGGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(1-phenylpropyl)quinoline-4-carboxamide typically involves the Doebner reaction, which is a three-component reaction between aniline, 2-nitrobenzaldehyde, and pyruvic acid . The reaction proceeds through amidation, reduction, acylation, and amination steps to yield the desired compound . Another method involves the Pfitzinger reaction, where isatin reacts with α-methyl ketone in the presence of potassium hydroxide in aqueous ethanol .

Industrial Production Methods

Industrial production of this compound may utilize optimized reaction conditions to enhance yield and purity. The use of rare-earth metal catalysts in water under reflux conditions has been reported to improve the synthesis of 2-phenylquinoline-4-carboxylic acids, which can be further converted to the target compound .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(1-phenylpropyl)quinoline-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid, ammonium acetate, and rare-earth metal catalysts . Reaction conditions often involve refluxing in ethanol or aqueous ethanol media.

Major Products

The major products formed from these reactions include various substituted quinoline-4-carboxamide derivatives, which exhibit diverse biological activities .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of quinoline-4-carboxamide exhibit notable antimicrobial properties. In vitro studies have demonstrated efficacy against various bacterial strains, including:

| Compound | Bacterial Strains Tested | Results |

|---|---|---|

| Compound 5a | Staphylococcus aureus, Escherichia coli | Significant inhibition observed |

| Compound 5b | Pseudomonas aeruginosa, Bacillus subtilis | Comparable to standard antibiotics like ampicillin |

These findings suggest that structural modifications can enhance antibacterial activity, making these compounds promising candidates for further development in antibiotic therapies .

Neurokinin Receptor Antagonism

2-phenyl-N-(1-phenylpropyl)quinoline-4-carboxamide has shown potential as an antagonist of the neurokinin-3 (NK3) receptor. This receptor is implicated in various physiological processes, including mood regulation and reproductive hormone release. Studies have indicated that modifications to the quinoline structure can improve binding affinity and selectivity towards NK3 receptors:

| Modification | IC50 (nM) | Notes |

|---|---|---|

| Talnetant (reference) | 8.4 | First-class NK3R antagonist |

| 2a (o-hydroxy modification) | 6.0 | Improved potency |

| 2f (3-mercapto modification) | 5.6 | High potency |

These results highlight the potential therapeutic applications of these compounds in treating conditions such as schizophrenia and reproductive disorders .

Case Studies

- Radiolabeling for PET Imaging : The synthesis of [11C]SB 222200 using methyl iodide labeled with carbon-11 allowed researchers to study NK3 receptor activity in vivo through positron emission tomography (PET). This application underscores the compound's relevance in neuroimaging and receptor studies .

- Antibacterial Evaluation : A series of synthesized quinoline derivatives were evaluated for their antibacterial properties against resistant strains like MRSA. The results indicated that certain modifications led to enhanced activity compared to traditional antibiotics .

Mechanism of Action

The mechanism of action of 2-phenyl-N-(1-phenylpropyl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as neurokinin-3 receptors. By binding to these receptors, the compound acts as a competitive antagonist, inhibiting the receptor’s activity and modulating various physiological processes . This mechanism is particularly relevant in the context of its potential therapeutic applications in treating conditions like schizophrenia and menopausal symptoms .

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinoline-4-carboxamide derivatives exhibit diverse pharmacological activities depending on their substituents and stereochemistry. Below is a detailed comparison of the target compound with key analogs:

Substituent Variations on the Quinoline Core

Talnetant (3-Hydroxy-2-phenyl-N-(1-phenylpropyl)quinoline-4-carboxamide)

- Molecular Formula : C₂₅H₂₂N₂O₂ .

- Key Difference : A hydroxyl group at position 3 enhances hydrogen-bonding capacity, improving NK3 receptor antagonism (IC₅₀ = 7 nM) .

- Activity : Potent and selective NK3 antagonist used in schizophrenia research .

- Physical Properties : Higher polarity (logP = 6.4) compared to the target compound due to the hydroxyl group .

3-(Methanesulfonamido)-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide

- Key Difference : Methanesulfonamido group at position 3 increases solubility and receptor affinity .

- Activity : Neurokinin NK3 receptor antagonist with modified pharmacokinetics .

6-Bromo-N-(1-phenylpropyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Modifications in the Amide Side Chain

N-(3-(Dimethylamino)propyl)-2-phenylquinoline-4-carboxamide Derivatives (5a1–5a7)

- Examples :

- Activity : Antibacterial properties against Staphylococcus aureus (MIC = 2–8 µg/mL) .

- Comparison : The target compound lacks the tertiary amine groups seen in these analogs, which may reduce antibacterial efficacy but improve CNS penetration.

2-(4-Isopropylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide

Stereochemical Variations

- (S)- vs. (R)-Enantiomers: The (S)-configuration in the target compound is essential for receptor selectivity. For example, (R)-enantiomers of similar quinoline carboxamides show 10–100x lower NK3 binding affinity .

Data Tables

Table 1: Structural and Physical Properties

*Estimated based on structural similarity.

Biological Activity

Overview

2-Phenyl-N-(1-phenylpropyl)quinoline-4-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, synthesizing findings from various studies, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound is characterized by a quinoline core substituted with phenyl and propyl groups. This structural configuration is essential for its biological activity, influencing interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Notably, it has been shown to exhibit:

- Anticancer Activity : The compound demonstrates significant antiproliferative effects against various cancer cell lines. For instance, derivatives of quinoline compounds have shown IC50 values as low as 0.32 µM against colorectal adenocarcinoma (COLO205) cells .

- Antimicrobial Properties : In vitro studies have evaluated its antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli, indicating potential use as an antimicrobial agent .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Structure-Activity Relationships (SAR)

Research into the SAR of quinoline derivatives has revealed that modifications to the phenyl and propyl groups can significantly enhance biological activity. For example:

- Substituent Effects : The introduction of electron-donating or electron-withdrawing groups on the phenyl rings can alter the compound's affinity for biological targets, enhancing either anticancer or antimicrobial properties.

- Positioning of Functional Groups : The position of substituents on the quinoline ring affects the compound's ability to interact with target enzymes or receptors, which is crucial for optimizing therapeutic efficacy.

Case Studies

Several case studies highlight the potential applications of this compound:

- Anticancer Research : A study demonstrated that modifications to the quinoline scaffold resulted in compounds with improved antiproliferative activity against multiple cancer cell lines, suggesting that further structural optimization could yield more potent agents .

- Antimicrobial Evaluation : Research involving a series of quinoline derivatives showed enhanced antibacterial activity compared to standard antibiotics, indicating that these compounds could serve as lead candidates for developing new antimicrobial therapies .

Q & A

Basic Question: What are the key structural features of 2-phenyl-N-(1-phenylpropyl)quinoline-4-carboxamide, and how do they influence its synthetic pathway?

Answer:

The compound features a quinoline core substituted at position 2 with a phenyl group and at position 4 with a carboxamide moiety linked to a 1-phenylpropyl chain. The synthesis typically involves:

- Coupling reactions : Amide bond formation between the quinoline-4-carboxylic acid derivative and 1-phenylpropylamine using coupling agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) .

- Optimization : Temperature control (e.g., room temperature for 12–24 hours) and solvent selection (DMF or dichloromethane) to enhance yield .

- Purification : Column chromatography or preparative HPLC, followed by characterization via -NMR and LC-MS to confirm purity (>95%) .

Basic Question: Which spectroscopic methods are most reliable for confirming the structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : - and -NMR identify proton environments and carbon frameworks, with aromatic protons in the quinoline and phenyl groups appearing at δ 7.2–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 459.6 for MLE-4901, a structurally similar analog) .

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns, though crystallinity challenges may require co-crystallization agents .

Intermediate Question: What in vitro assays are recommended to evaluate its potential anticancer activity?

Answer:

- Cell Viability Assays : Use MTT or CellTiter-Glo® on cancer cell lines (e.g., MCF-7, HeLa) to measure IC values .

- Apoptosis Detection : Annexin V/PI staining or caspase-3/7 activation assays to confirm pro-apoptotic effects .

- Target Engagement : Enzyme inhibition assays (e.g., kinase profiling) to identify molecular targets like EGFR or PI3K .

Advanced Question: How can structure-activity relationship (SAR) studies optimize its bioactivity?

Answer:

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -F, -NO) at the phenyl ring to enhance target binding affinity .

- Chain Modification : Replace the 1-phenylpropyl group with cyclopropyl or thiazole moieties to improve metabolic stability .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like NK3 receptors .

Advanced Question: How should researchers resolve contradictions in reported bioactivity data across studies?

Answer:

- Orthogonal Assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. cellular assays for functional activity) .

- Structural Analog Comparison : Benchmark against analogs like MLE-4901 (AZD 2624), which has documented NK3 receptor antagonism .

- Batch Consistency : Ensure synthetic reproducibility by verifying purity (>98%) via HPLC and elemental analysis .

Intermediate Question: What methodologies are used to determine its physicochemical properties (e.g., logP, solubility)?

Answer:

- logP Measurement : Shake-flask method with octanol/water partitioning, validated by HPLC retention time correlation .

- Solubility Profiling : Use kinetic solubility assays in PBS or simulated gastric fluid, monitored by UV-Vis spectroscopy (λ ~236 nm) .

- Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures .

Advanced Question: What strategies improve metabolic stability in preclinical development?

Answer:

- Liver Microsome Assays : Incubate with human or rat microsomes to identify metabolic hotspots (e.g., oxidation of the propyl chain) .

- Deuterium Incorporation : Replace labile hydrogens with deuterium at vulnerable positions to slow CYP450-mediated degradation .

- Prodrug Design : Mask polar groups (e.g., carboxamide) with ester linkages to enhance bioavailability .

Advanced Question: How can target identification be validated for this compound?

Answer:

- Surface Plasmon Resonance (SPR) : Direct binding assays to quantify affinity for putative targets like kinases or GPCRs .

- CETSA (Cellular Thermal Shift Assay) : Monitor target engagement in live cells by measuring protein thermal stability shifts .

- CRISPR Knockout Models : Use gene-edited cell lines to confirm loss of activity when target genes are disabled .

Advanced Question: What challenges arise in crystallizing this compound, and how are they addressed?

Answer:

- Low Crystallinity : Use co-crystallization with small molecules (e.g., malic acid) or optimize solvent mixtures (e.g., DMSO/water) .

- Polymorphism Screening : Conduct high-throughput crystallization trials with 96-well plates and varying conditions (pH, temperature) .

- Cryo-EM Alternatives : Employ single-particle analysis if crystals are unsuitable for X-ray diffraction .

Intermediate Question: What in vitro toxicity assays are critical for early-stage safety profiling?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.